molecular formula C5H2ClNO4 B1347027 5-Nitro-2-furoyl chloride CAS No. 25084-14-4

5-Nitro-2-furoyl chloride

Cat. No.: B1347027
CAS No.: 25084-14-4
M. Wt: 175.52 g/mol
InChI Key: OLEFNFXYGGTROA-UHFFFAOYSA-N
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Description

5-Nitro-2-furoyl chloride: is an organic compound with the molecular formula C5H2ClNO4 and a molecular weight of 175.53 g/mol . It is a derivative of furan, characterized by the presence of a nitro group at the 5-position and a carbonyl chloride group at the 2-position. This compound is known for its reactivity and is used in various chemical syntheses .

Mechanism of Action

Target of Action

It’s known that this compound is used in organic synthesis , suggesting that it may interact with various organic molecules to form new compounds.

Mode of Action

As a chemical reagent, it likely reacts with other substances in a specific manner to facilitate the synthesis of new compounds

Biochemical Pathways

As a reagent used in organic synthesis, it’s likely involved in various chemical reactions, but the downstream effects of these reactions would depend on the specific context of its use .

Result of Action

The molecular and cellular effects of 5-Nitro-2-furoyl chloride’s action would largely depend on the specific reactions it’s used in. As a reagent in organic synthesis, it contributes to the formation of new compounds . The properties of these compounds would determine the ultimate effects of this compound’s action.

Action Environment

The action, efficacy, and stability of this compound can be influenced by various environmental factors. For instance, it should be stored in a well-ventilated area away from sources of ignition . Direct contact with skin, eyes, and respiratory system should be avoided, and appropriate safety equipment should be used when handling this compound .

Preparation Methods

Synthetic Routes and Reaction Conditions: 5-Nitro-2-furoyl chloride can be synthesized from 5-nitrofuran-2-carboxylic acid. The typical method involves the reaction of 5-nitrofuran-2-carboxylic acid with oxalyl chloride in the presence of a catalytic amount of dimethylformamide (DMF) at 0°C. The reaction mixture is then stirred at room temperature for several hours .

Industrial Production Methods: While specific industrial production methods are not widely documented, the synthesis generally follows the laboratory preparation route, scaled up to meet industrial demands. The use of oxalyl chloride and DMF remains consistent, with adjustments made to accommodate larger reaction volumes and ensure safety and efficiency .

Chemical Reactions Analysis

Types of Reactions: 5-Nitro-2-furoyl chloride undergoes several types of chemical reactions, including:

Common Reagents and Conditions:

    Substitution Reactions: Common reagents include amines, alcohols, and thiols. These reactions typically occur under mild conditions, often at room temperature.

    Reduction Reactions: Reducing agents such as hydrogen gas in the presence of a catalyst or metal hydrides are used.

    Hydrolysis: Water or aqueous bases can facilitate hydrolysis.

Major Products Formed:

    Amides and Esters: Formed from substitution reactions with amines and alcohols.

    Amines: Formed from the reduction of the nitro group.

    Carboxylic Acids: Formed from hydrolysis.

Scientific Research Applications

Chemistry: 5-Nitro-2-furoyl chloride is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals. It serves as a building block for more complex molecules .

Biology and Medicine: In medicinal chemistry, it is used to synthesize compounds with potential antibacterial and antifungal properties. Its derivatives have been studied for their biological activities .

Industry: The compound is utilized in the production of specialty chemicals and materials. Its reactivity makes it valuable in the synthesis of polymers and other industrial chemicals .

Comparison with Similar Compounds

Uniqueness: 5-Nitro-2-furoyl chloride is unique due to the presence of both a nitro group and a carbonyl chloride group, which imparts distinct reactivity. This combination allows it to participate in a wide range of chemical reactions, making it a versatile intermediate in organic synthesis .

Properties

IUPAC Name

5-nitrofuran-2-carbonyl chloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H2ClNO4/c6-5(8)3-1-2-4(11-3)7(9)10/h1-2H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OLEFNFXYGGTROA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(OC(=C1)[N+](=O)[O-])C(=O)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H2ClNO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30179778
Record name 5-Nitrofuroyl chloride
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Molecular Weight

175.52 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

25084-14-4
Record name 5-Nitro-2-furoyl chloride
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Record name 5-Nitrofuroyl chloride
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Record name 25084-14-4
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Record name 5-Nitrofuroyl chloride
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Record name 5-nitrofuroyl chloride
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Synthesis routes and methods I

Procedure details

A solution of 5-nitro-2-furoyl chloride, which was prepared with 5-nitro-2-furoic acid (2.0 g) and oxalyl chloride (1.4 ml) in an usual manner, in dichloromethane (10 ml) was added to a suspension at aluminum chloride (1.78 g) at 25° C. The mixture was stirred at 25° C. for 30 minutes, and then a solution of indole (1.49 g) in dichloromethane (15 ml) was added at 25° C. The mixture was stirred at 25° C. for 1 hour, and poured into ice water. The precipitates were filtered and washed with water, ethyl acetate and hot ethanol to give 3-(5-nitro-2-furoyl)indole (1.08 g) as yellow powder.
Quantity
2 g
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1.4 mL
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10 mL
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1.78 g
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1.49 g
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15 mL
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ice water
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Synthesis routes and methods II

Procedure details

To a mixture of 3.00 g. of 5-nitro-2-furan-carboxylic acid and 2.06 ml. of thienyl chloride in 50 ml. ether is added 0.45 ml. of dimethyl formamide. The reaction mixture is stirred overnight, under nitrogen, at room temperature. The ether solution is then decanted and the solvent removed to yield 5-nitro-2-furancarboxylic acid chloride, which is then dissolved in 50 ml. ether at 0° . To this solution is added, under nitrogen, 2.06 g. of cyclopropanemethyl alcohol and 3.1 of pyridine. The reaction mixture is allowed to warm to room temperature and is stirred for six days. Ether and water is added to the reaction mixture, the ether layer is decanted, and the aqueous phase is extracted once with ether. The combined organic phases are washed with 2N sulfuric acid, sodium carbonate, water, saturated copper sulfate, and brine, dried over calcium sulfate and the solvent removed to give 3.36 g. of cyclopropanemethyl 5-nitro-2-furancarboxylate, melting point 78°-80°.
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Synthesis routes and methods III

Procedure details

To a solution of 1.2 g of 5-nitrofuran-2-carboxylic acid in 15 ml of ethyl acetate, was added 2.5 g of phosphorous pentachloride. The resulting mixture was stirred for 45 minutes at room temperature. Distilling off the solvent gave the oily substance, 5-nitrofuran-2-carboxylic acid chloride.
Quantity
1.2 g
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reactant
Reaction Step One
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2.5 g
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15 mL
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Reaction Step One

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A

Q1: What is the primary use of 5-Nitro-2-furoyl chloride in scientific research?

A: this compound is primarily used as a reactive building block in organic synthesis. Researchers frequently employ it to introduce the 5-nitro-2-furan moiety into various molecular structures. This is particularly relevant in medicinal chemistry for developing new compounds with potential biological activity, especially antimicrobial agents. [, ]

Q2: How does the structure of this compound influence its reactivity?

A: The presence of the electron-withdrawing nitro group (-NO2) at the 5-position of the furan ring significantly enhances the reactivity of the acyl chloride group (-COCl) towards nucleophilic attack. This makes it a useful reagent for forming amide and ester bonds with various nucleophiles like amines and alcohols. [, ]

Q3: The provided research papers mention the synthesis of thiosemicarbazones using this compound. What is the significance of these compounds?

A: Thiosemicarbazones are a class of compounds known to exhibit a variety of biological activities, including antimicrobial and antitumor effects. By reacting this compound with thiosemicarbazides, researchers aim to combine the known biological activity of the 5-nitro-2-furan moiety with that of the thiosemicarbazone scaffold, potentially leading to compounds with enhanced or novel pharmacological properties. [, ]

Q4: One study investigated the solvolysis of this compound. What insights did this study provide about the compound's reactivity?

A: The study on the solvolysis of this compound in various solvents demonstrated that its reactivity is influenced by both the nucleophilicity and the ionizing power of the solvent. [] This information can be crucial for optimizing reaction conditions during the synthesis of more complex molecules using this compound as a starting material.

Q5: What are the potential applications of the mesoionic compounds synthesized using this compound in the context of drug resistance?

A: One study showcased the synthesis of mesoionic compounds utilizing this compound as a starting material. [] These compounds demonstrated a remarkable ability to enhance the effectiveness of existing antibiotics like tetracycline and erythromycin against resistant strains of Staphylococcus aureus. This finding highlights a promising avenue for combating antibiotic resistance, a growing global health concern.

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